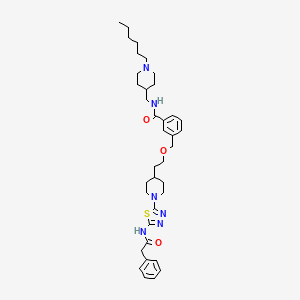

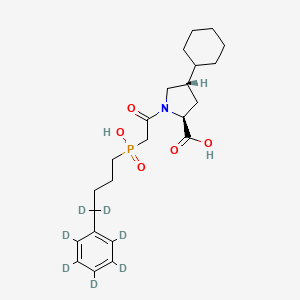

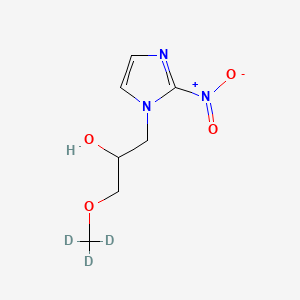

Misonidazole-d3

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

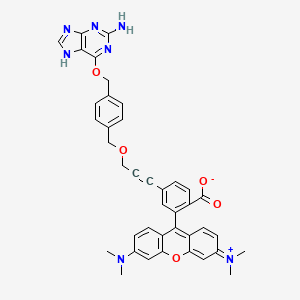

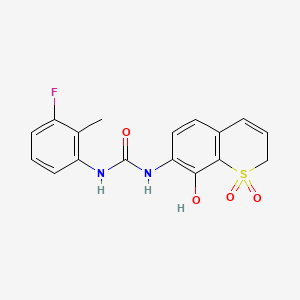

ミソニダゾール-d3は、放射線増感作用で知られるニトロイミダゾール系化合物であるミソニダゾールの重水素化体です。これは、放射線療法において、低酸素腫瘍細胞を電離放射線の影響に対してより感受性にするために使用されます。重水素化体であるミソニダゾール-d3は、親化合物の薬物動態と代謝経路を研究するために、科学研究でよく使用されます。

準備方法

合成経路と反応条件

ミソニダゾール-d3の合成には、通常、ミソニダゾール分子に重水素原子を導入することが含まれます。これは、以下を含むさまざまな方法によって達成できます。

水素-重水素交換: この方法では、重水素化剤の存在下で水素原子を重水素に置き換えます。

重水素化試薬: ミソニダゾールの合成に重水素化された出発物質を使用すると、最終生成物に重水素原子が組み込まれる可能性があります。

工業生産方法

ミソニダゾール-d3の工業生産には、高い収率と純度を確保するために、最適化された反応条件を使用した大規模合成が含まれます。このプロセスには通常、以下が含まれます。

重水素化前駆体の選択: 適切な重水素化された出発物質を選択します。

制御された反応条件: 重水素の組み込みを最大限にするために、特定の温度、圧力、および反応時間を維持します。

精製: クロマトグラフィーなどの技術を使用して、最終生成物を精製します。

化学反応の分析

反応の種類

ミソニダゾール-d3は、以下を含むさまざまな化学反応を起こします。

還元: ニトロ基は、特定の条件下でアミノ基に還元できます。

酸化: この化合物は、特にニトロ基で酸化反応を受ける可能性があります。

置換: イミダゾール環は置換反応に関与できます。

一般的な試薬と条件

還元: 一般的な試薬には、パラジウム触媒を使用した水素ガスや、ジチオナイトナトリウムなどの化学還元剤があります。

酸化: 過マンガン酸カリウムや過酸化水素などの試薬を使用できます。

置換: アジ化ナトリウムやハロアルカンなどの試薬を使用して、求核置換反応を行うことができます。

生成される主な生成物

還元: ミソニダゾールのアミノ誘導体。

酸化: ニトロソやヒドロキシルアミン誘導体などの酸化生成物。

置換: さまざまな置換イミダゾール誘導体。

科学研究への応用

ミソニダゾール-d3は、科学研究において幅広い用途があります。

化学: ニトロイミダゾール化合物の反応機構と経路を研究するために使用されます。

生物学: 低酸素に対する細胞応答や、癌治療における放射線増感剤の役割を調査するために使用されます。

医学: 低酸素腫瘍の治療における放射線療法の有効性を向上させるために、臨床研究で使用されます。

産業: 新しい放射線増感剤の開発や、薬物代謝と薬物動態の研究に応用されます。

科学的研究の応用

Misonidazole-d3 has a wide range of applications in scientific research:

Chemistry: Used to study the reaction mechanisms and pathways of nitroimidazole compounds.

Biology: Employed in the investigation of cellular responses to hypoxia and the role of radiosensitizers in cancer therapy.

Medicine: Utilized in clinical research to improve the efficacy of radiation therapy in treating hypoxic tumors.

Industry: Applied in the development of new radiosensitizing agents and in the study of drug metabolism and pharmacokinetics.

作用機序

ミソニダゾール-d3は、低酸素腫瘍細胞を電離放射線に対して感受性にすることで効果を発揮します。そのメカニズムには以下が含まれます。

フリーラジカルの生成: この化合物は、低酸素細胞でDNA損傷を引き起こすフリーラジカルの生成を誘導します。

放射線防護性チオールの枯渇: ミソニダゾール-d3は細胞内グルタチオンを枯渇させ、細胞を放射線誘発性損傷に対してより感受性にします。

DNA修復の阻害: この化合物は、放射線誘発性DNA鎖切断の修復を妨げ、細胞死を増加させます。

類似化合物との比較

ミソニダゾール-d3は、以下のような他のニトロイミダゾール化合物と比較されます。

メトロニダゾール: 抗生物質および放射線増感剤として使用される別のニトロイミダゾール。ミソニダゾール-d3は、より高い電子親和性を持ち、低酸素細胞の増感においてより効果的です。

エタニダゾール: ミソニダゾールと似ていますが、薬物動態が異なります。ミソニダゾール-d3は、放射線増感においてより強力です。

ニモラゾール: 頭頸部癌の治療に使用されます。ミソニダゾール-d3は、科学研究においてより幅広い用途があります。

特性

分子式 |

C7H11N3O4 |

|---|---|

分子量 |

204.20 g/mol |

IUPAC名 |

1-(2-nitroimidazol-1-yl)-3-(trideuteriomethoxy)propan-2-ol |

InChI |

InChI=1S/C7H11N3O4/c1-14-5-6(11)4-9-3-2-8-7(9)10(12)13/h2-3,6,11H,4-5H2,1H3/i1D3 |

InChIキー |

OBBCSXFCDPPXOL-FIBGUPNXSA-N |

異性体SMILES |

[2H]C([2H])([2H])OCC(CN1C=CN=C1[N+](=O)[O-])O |

正規SMILES |

COCC(CN1C=CN=C1[N+](=O)[O-])O |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。